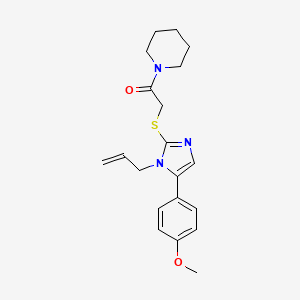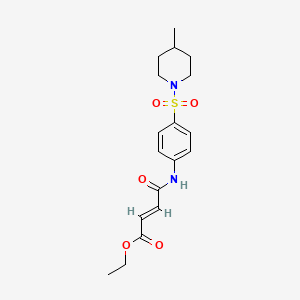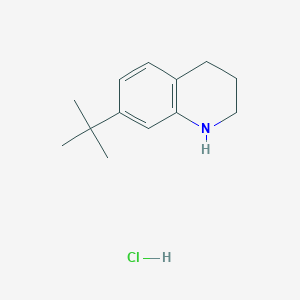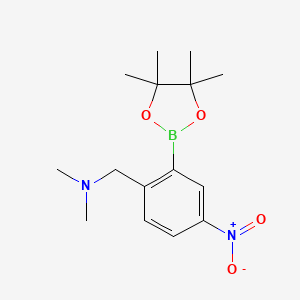![molecular formula C17H12FN3O2S3 B2629743 4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide CAS No. 477557-58-7](/img/structure/B2629743.png)
4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a fluorine atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thiazoles, which is a class of compounds that “4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide” belongs to, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Mode of Action
The mode of action of thiazoles can vary greatly depending on their specific structure and the biological target they interact with. Some thiazoles have been found to have cytotoxic activity, suggesting they may interact with cellular targets to induce cell death .
Biochemical Pathways
The biochemical pathways affected by thiazoles can also vary widely. For example, some thiazoles have been found to have antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Result of Action
The molecular and cellular effects of thiazoles can include effects on cell viability, inflammation, pain perception, and more, depending on their specific targets .
Preparation Methods
The synthesis of 4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid derivatives . The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents.
Medicine: Explored for its anti-inflammatory and anticancer activities, contributing to drug discovery and development.
Industry: Utilized in the synthesis of dyes, fungicides, and biocides due to its reactive thiazole ring
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antitumor drug.
Compared to these compounds, 4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
4-fluoro-N-[2-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)amino]-2-oxoethanethioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2S3/c1-25-17-20-12-7-6-11(8-13(12)26-17)19-15(23)16(24)21-14(22)9-2-4-10(18)5-3-9/h2-8H,1H3,(H,19,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEPLLANRKMREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C(=S)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629662.png)
![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2629665.png)

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)



![5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2629674.png)
![4-methyl-1-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-1H-pyrazole](/img/structure/B2629675.png)
![11-(3,4-dichlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2629677.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2629682.png)
![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2629683.png)
